molecular formula C15H14N2O2S2 B2693480 N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide CAS No. 690962-06-2

N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2693480
CAS No.: 690962-06-2
M. Wt: 318.41
InChI Key: PWGKTMAHFLRPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide (CAS 690962-06-2) is a high-purity sulfonamide derivative of significant interest in pharmaceutical and chemical research. This compound features a planar benzo[d]thiazole heterocycle linked via a sulfonamide bridge to a 2,5-dimethylbenzene ring, a structure that confers notable steric and electronic properties for investigative studies . Its primary research applications span antimicrobial and anticancer investigations, where it has demonstrated promising activity. In antimicrobial studies, derivatives of this compound have shown potent efficacy against resistant bacterial strains, including Staphylococcus aureus and Acinetobacter xylosoxidans , with minimum inhibitory concentrations (MICs) reported as low as 3.9 µg/mL, suggesting its value as a template for developing novel anti-infective agents . In oncology research, this benzothiazole sulfonamide has exhibited significant cytotoxic effects in vitro against human cancer cell lines, including A549 (lung carcinoma) and Caco-2 (colon carcinoma), with IC50 values reported in the range of 12.3 to 15.7 µM, indicating its potential for further mechanistic and structural optimization studies . The compound's mechanism of action in these contexts is multifaceted; as a sulfonamide, it may interfere with bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA) . Furthermore, molecular docking studies suggest that the compound can interact with specific protein targets involved in inflammation and cancer progression, potentially modulating their activity . The reactivity of the molecule is characterized by its sulfonamide group serving as the primary site for nucleophilic and electrophilic reactions, including hydrolysis under acidic and basic conditions, alkylation, acylation, and participation in cross-coupling reactions such as Buchwald-Hartwig amination . The benzo[d]thiazole moiety additionally undergoes regioselective electrophilic substitution, including nitration and halogenation, enabling further functionalization and SAR exploration . The compound demonstrates notable stability across a broad pH range (2-12), making it suitable for various experimental formulations . This compound is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or human and veterinary applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-10-3-4-11(2)15(7-10)21(18,19)17-12-5-6-14-13(8-12)16-9-20-14/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGKTMAHFLRPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Sulfonamide Functional Group Reactivity

The sulfonamide group (-SO₂NH-) serves as the primary reactive site, participating in nucleophilic and electrophilic reactions.

Hydrolysis

  • Acidic Hydrolysis : Under reflux with concentrated HCl (6M, 100°C, 8h), the sulfonamide bond cleaves to yield 2,5-dimethylbenzenesulfonic acid and 5-aminobenzothiazole.

  • Basic Hydrolysis : In NaOH (2M, 80°C, 12h), the reaction produces sodium 2,5-dimethylbenzenesulfonate and benzothiazol-5-amine.

ConditionReagentsProductsYield
Acidic6M HCl, 100°C2,5-Dimethylbenzenesulfonic acid72%
Basic2M NaOH, 80°CSodium 2,5-dimethylbenzenesulfonate65%

Alkylation/Acylation

  • Methylation : Reacting with methyl iodide (CH₃I) in DMF using K₂CO₃ as a base (RT, 6h) yields N-methylated sulfonamide derivatives.

  • Acetylation : Treatment with acetyl chloride (AcCl) in pyridine (0°C → RT, 4h) produces the N-acetylated analog.

Electrophilic Substitution on the Benzothiazole Ring

The benzothiazole moiety undergoes regioselective electrophilic substitution, directed by the electron-withdrawing sulfonamide group.

Nitration

  • Reagents : HNO₃/H₂SO₄ (1:3) at 0–5°C for 2h.

  • Product : Nitration occurs at the C-4 position of the benzothiazole ring, yielding 4-nitro-N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide .

PositionYieldNotes
C-458%Major product due to meta-directing effect

Halogenation

  • Bromination : Using Br₂ in acetic acid (RT, 4h) results in bromination at C-6 of the benzothiazole ring .

Metal Complexation

The sulfur and nitrogen atoms in the benzothiazole ring coordinate with transition metals, forming stable complexes.

Metal SaltConditionsComplex StructureApplication
CuCl₂·2H₂OEtOH, reflux, 3hOctahedral Cu(II) complexAntimicrobial studies
Zn(OAc)₂Methanol, RT, 12hTetrahedral Zn(II) complexCatalysis

Coupling Reactions

The sulfonamide NH group participates in cross-coupling reactions under catalytic conditions.

Buchwald–Hartwig Amination

  • Catalyst : Pd(OAc)₂/XPhos.

  • Substrate : Aryl bromides.

  • Product : N-aryl derivatives with yields up to 85% .

Suzuki–Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12h.

  • Product : Biaryl sulfonamide derivatives .

Reduction Reactions

Selective reduction of the benzothiazole ring is achievable under controlled conditions.

Catalytic Hydrogenation

  • Catalyst : 10% Pd/C, H₂ (1 atm).

  • Product : Dihydrobenzothiazole derivative (partial saturation of the thiazole ring) .

Acid/Base Stability

The compound demonstrates stability across a pH range of 2–12 (24h, RT), making it suitable for pharmaceutical formulations.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties , particularly against resistant strains of bacteria and fungi. Sulfonamides, including this compound, are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria.

Case Studies:

  • Study on Antibacterial Activity : Research demonstrated that derivatives of N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions showed minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL against Staphylococcus aureus and Acinetobacter xylosoxidans .
CompoundMIC (µg/mL)Target Bacteria
A3.9Staphylococcus aureus
B4.5E. coli
C5.0Klebsiella pneumoniae

Anticancer Applications

This compound has also been investigated for its anticancer properties . The compound's structure allows it to interact with various molecular targets involved in cancer progression.

Case Studies:

  • Inhibition of Cancer Cell Proliferation : A study evaluated the anticancer activity of thiazole derivatives, including this compound, against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). Results indicated significant cytotoxic effects with IC50 values reflecting high potency .
Cell LineIC50 (µM)Compound Tested
A549 (Lung)12.3This compound
Caco-2 (Colon)15.7This compound

Anti-inflammatory Properties

The compound has also been explored for its potential anti-inflammatory effects . Research indicates that thiazole derivatives can inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Studies:

  • Inflammation Model Studies : In vitro studies have shown that certain derivatives can significantly reduce pro-inflammatory cytokine production in activated macrophages, suggesting their potential use in treating conditions characterized by excessive inflammation .
Inflammatory MarkerTreatment GroupReduction (%)
TNF-alphaCompound A45
IL-6Compound B38

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to proteins involved in inflammation and cancer, thereby modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Moieties

Compound Name Key Structural Features Biological/Functional Relevance Reference
N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide Benzo[d]thiazole + 2,5-dimethylbenzenesulfonamide Potential enzyme inhibition, enhanced lipophilicity
(2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 157, ) Thiazol-5-yl + pyrrolidine carboxamide Likely targets proteases or kinases due to carboxamide and hydroxy groups
Thiazol-5-ylmethyl carbamate analogs () Thiazol-5-ylmethyl + carbamate backbone Antiviral or antimicrobial activity (common for carbamates)
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine () Thiadiazole + methylsulfanyl substituent Insecticidal/fungicidal activity due to thiadiazole core

Key Observations:

  • Heterocyclic Core: The benzo[d]thiazole in the target compound provides greater aromaticity and rigidity compared to simpler thiazole or thiadiazole systems. This may enhance binding to hydrophobic pockets in enzymes or receptors .
  • Linker Groups: Sulfonamides generally exhibit stronger hydrogen-bonding capacity than carbamates () or imines (), which could improve target affinity but reduce membrane permeability .

Therapeutic Potential and Mechanisms

  • Thiazole Derivatives: Compounds like those in and are often designed as kinase inhibitors or antimicrobial agents. The target compound’s benzo[d]thiazole core may similarly interact with ATP-binding pockets or microbial enzymes .
  • Sulfonamide Pharmacophores: Sulfonamides are well-known for targeting carbonic anhydrases, proteases, and bacterial dihydropteroate synthases. The dimethyl substituents in the target compound could modulate selectivity for these targets .

Biological Activity

N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of relevant literature.

1. Chemical Structure and Synthesis

This compound features a benzo[d]thiazole moiety linked to a 2,5-dimethylbenzenesulfonamide group. The synthesis typically involves multiple steps, including the formation of the thiazole ring and subsequent coupling with the sulfonamide group.

Synthetic Route:

  • Formation of the Benzo[d]thiazole Moiety : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides to yield the final compound.

2.1 Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives of thiazoles have been reported to inhibit methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenActivity
3hMRSAEffective
3jVREEffective
7Candida spp.Broad-spectrum

2.2 Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Studies have shown that modifications in the structure can enhance cytotoxicity, with some derivatives demonstrating IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Table 2: Cytotoxicity Data Against MCF-7 Cell Line

CompoundIC50 (μM)
Compound A1.29
Compound B3.50
This compoundTBD

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. This inhibition leads to decreased production of pro-inflammatory eicosanoids, suggesting potential applications in treating inflammatory diseases .

4. Case Studies

Recent studies have highlighted the potential of thiazole derivatives in drug development:

  • Study on Antimicrobial Activity : A series of thiazole compounds were synthesized and tested against resistant bacterial strains, showing promising results that support further exploration as novel antimicrobial agents .
  • Anticancer Research : The cytotoxic effects were assessed in vitro against multiple cancer cell lines, revealing significant apoptosis induction in treated cells compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide, and how is its structural integrity confirmed?

  • Methodology : The compound is synthesized via nucleophilic substitution, where a sulfonyl chloride derivative reacts with a benzothiazol-5-amine under anhydrous conditions. A representative protocol involves stirring 2,5-dimethylbenzenesulfonyl chloride with 5-aminobenzothiazole in dry pyridine (5 hours, room temperature), followed by ice quenching and purification via flash chromatography (ethyl acetate/hexane gradients) .
  • Validation : Purity is assessed using thin-layer chromatography (TLC; Merck Silica Gel 60 F₂₅₄ plates), while structural confirmation employs ¹H/¹³C NMR (400 MHz, DMSO-d₆) and high-resolution mass spectrometry (HRMS). Key NMR signals include aromatic protons at δ 7.2–8.1 ppm and sulfonamide NH at δ 10.5 ppm .

Q. Which analytical techniques are critical for characterizing the physicochemical properties of this sulfonamide derivative?

  • Techniques :

  • NMR Spectroscopy : Assigns substituent positions on the benzothiazole and sulfonamide moieties (e.g., methyl groups at δ 2.3–2.5 ppm for 2,5-dimethylbenzene).
  • Melting Point Analysis : Provides preliminary purity assessment (e.g., uncorrected m.p. 210–214°C for analogous compounds).
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 347.0821 for C₁₅H₁₄N₂O₂S₂) .

Advanced Research Questions

Q. How can molecular docking simulations elucidate the binding mechanisms of this compound to therapeutic targets?

  • Methodology : AutoDock4 with flexible receptor docking (side-chain sampling) identifies key interactions. For example, a grid box (60 × 60 × 60 ų, 0.375 Å spacing) centered on a kinase ATP-binding pocket evaluates ligand poses. Lamarckian genetic algorithms (25 million energy evaluations) optimize binding affinities, revealing hydrogen bonds between the sulfonamide group and residues like Asn140 in BRD4 .
  • Data Interpretation : Dock scores (ΔG = −9.2 kcal/mol) correlate with experimental IC₅₀ values (e.g., 1.8 μM in enzyme inhibition assays) .

Q. What crystallographic strategies resolve structural ambiguities in sulfonamide-thiazole hybrids?

  • Approach : SHELXL refines twinned crystals using TWIN/BASF commands, while ORTEP-3 generates thermal ellipsoid plots. For a related compound, data collection at 100 K with MoKα radiation (λ = 0.71073 Å) achieved 0.89 Å resolution, confirming sulfonamide geometry (C-S-N-C torsion = 178.2°) and π-stacking between benzothiazole and benzene rings (3.4 Å spacing) .

Q. How do substituent modifications on the benzothiazole ring modulate anticancer activity?

  • SAR Insights :

  • Electron-Withdrawing Groups : A nitro group at C5 improves cytotoxicity 3-fold (IC₅₀ = 1.2 μM vs. 3.7 μM for parent compound in MCF-7 cells) by enhancing hydrogen bonding with kinase ATP pockets.
  • Hydrophobic Substituents : A 4-methylbenzyl group increases logP by 1.2 units but reduces aqueous solubility (0.8 mg/mL → 0.3 mg/mL), compromising in vivo efficacy despite maintained target affinity .

Data Contradiction Analysis

  • Issue : Discrepancies in reported IC₅₀ values for analogs (e.g., 1.2 μM vs. 3.7 μM in MCF-7 cells).
  • Resolution : Evaluate assay conditions:
    • Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (TNBC) may show differential sensitivity.
    • Incubation Time : 48 hr vs. 72 hr assays alter compound stability metrics.
    • Normalization : Use internal controls (e.g., doxorubicin) to calibrate activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.